molecular formula C14H14ClNO2 B3029694 3-Methoxybenzhydrylamine CAS No. 752924-21-3

3-Methoxybenzhydrylamine

Cat. No. B3029694
M. Wt: 263.72 g/mol
InChI Key: PMJGRKXYNUYDJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Methoxybenzhydrylamine involves various chemical reactions. For instance, the synthesis of NH-1,2,3-triazoles using 4,4'-bismethoxybenzhydryl azide as a building block is achieved through copper(I)-catalyzed cycloaddition reactions with solid-supported terminal alkynes, followed by acid-mediated deprotection . Similarly, a modified benzhydrylamine derivative is synthesized for use in solid-phase peptide synthesis, indicating the versatility of methoxybenzhydrylamine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of compounds containing the methoxybenzhydryl group are often characterized by techniques such as single-crystal X-ray diffraction. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on molecular geometry . The molecular structure of nickel complexes containing the methoxybenzhydryl moiety also exhibits distorted geometries, as seen in the nickel dibromide complexes and nickel halide complexes .

Chemical Reactions Analysis

The methoxybenzhydryl derivatives participate in various chemical reactions. In the context of polymerization, nickel complexes with methoxybenzhydryl ligands exhibit high activity for the polymerization of ethylene, producing polyethylene with high molecular weight and significant tensile strength . Additionally, the reactivity of these compounds with DNA has been studied, as seen in the DNA-binding analysis of a hydrazinecarbothioamide derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzhydrylamine derivatives are diverse and depend on the specific compound . For instance, the stability of nickel complexes at elevated temperatures is noted, with one complex maintaining superb activity at 90°C . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and properties of these compounds . The antimicrobial activities of metal complexes of methoxybenzhydrylamine derivatives have also been explored, with some complexes showing better activity than the free ligand .

Safety And Hazards

The safety information for 3-Methoxybenzhydrylamine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers One relevant paper is "Benzhydrylamine: an effective aminating agent for the synthesis of primary amines" . This paper might provide insights into potential synthetic pathways for 3-Methoxybenzhydrylamine, given the structural similarity between Benzhydrylamine and 3-Methoxybenzhydrylamine.

properties

IUPAC Name

(3-methoxyphenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDXQEPVXSQPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzhydrylamine

CAS RN

752924-21-3
Record name (3-methoxyphenyl)(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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